molecular formula C5H7F3N2 B13332009 1-(Trifluoromethyl)cyclopropane-1-carboximidamide

1-(Trifluoromethyl)cyclopropane-1-carboximidamide

Cat. No.: B13332009
M. Wt: 152.12 g/mol
InChI Key: JCNUYZCPMBKVEH-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopropane-1-carboximidamide hydrochloride (CAS 2306272-14-8) is a high-purity chemical building block intended for research applications. This compound features a cyclopropane ring, a motif known for imparting significant structural rigidity, which is highly valuable in the design of peptidomimetics and for reducing the conformational flexibility of bioactive molecules . The incorporation of the trifluoromethyl (-CF₃) group is a established strategy in medicinal chemistry, as it can enhance a molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles . The carboximidamide functional group makes this derivative a versatile intermediate for synthesizing a wide range of heterocycles and other pharmacologically active compounds. As such, it serves as a critical scaffold in drug discovery efforts, particularly for the development of enzyme inhibitors and other therapeutic agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H7F3N2

Molecular Weight

152.12 g/mol

IUPAC Name

1-(trifluoromethyl)cyclopropane-1-carboximidamide

InChI

InChI=1S/C5H7F3N2/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H3,9,10)

InChI Key

JCNUYZCPMBKVEH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=N)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclopropanation with Trifluorodiazoethane

One of the most prominent methods involves the copper-catalyzed enantioselective cyclopropanation of alkenes using trifluorodiazoethane as the carbene source. This approach was detailed in recent literature, demonstrating high yields and stereoselectivity.

Reaction Step Description Reference
Cyclopropanation of alkenes Using trifluorodiazoethane with a chiral copper catalyst to generate trifluoromethyl-substituted cyclopropanes

Mechanism:
The process involves the generation of a trifluoromethyl carbene intermediate from trifluorodiazoethane, which then undergoes a cyclopropanation of alkenes catalyzed by a chiral copper complex, leading to enantioselective formation of trifluoromethyl cyclopropanes.

Research Results:

  • Achieved high enantioselectivity (up to 97% ee) and yields (up to 99%) for various substituted cyclopropanes.
  • The method allows for the synthesis of complex, bioactive analogs, including derivatives related to pharmacologically relevant compounds.

Sulfonium Ylide-Mediated Cyclopropanation

Another notable approach involves the use of sulfonium ylides, which react with trifluoromethylalkenes to produce trifluoromethyl cyclopropanes.

Reaction Step Description Reference
Cyclopropanation with sulfonium ylides Reaction of trifluoromethylalkenes with sulfonium ylides under mild conditions

Research Results:

  • Yields of up to 97%, with diastereo- and enantioselectivity controlled through reaction conditions.
  • The method is practical for synthesizing trifluoromethylated cyclopropanes with diverse substitution patterns.

Enantioselective Metal-Catalyzed Cyclopropanation

Cobalt-Catalyzed Cyclopropanation

Enantioselective cyclopropanation using cobalt catalysts involves in situ generation of trifluoromethyl diazomethane from trifluoroethylamine derivatives, followed by cobalt-catalyzed addition to styrene derivatives.

Reaction Step Description Research Results
Cobalt-catalyzed cyclopropanation Using trifluoromethyl diazomethane with styrene derivatives

Key Findings:

  • Yields of approximately 95% with a diastereomeric ratio of 35:1 and enantiomeric excess of 90%.
  • The method is effective for disubstituted cyclopropanes, providing access to enantioenriched compounds.

Myoglobin-Catalyzed Biocatalytic Approach

Recent advances include biocatalytic strategies employing engineered myoglobin to transfer trifluoromethylcarbene from gaseous trifluoromethyl diazomethane, producing highly enantioselective trifluoromethyl cyclopropanes.

Reaction Step Description Research Results
Biocatalytic transfer Using engineered myoglobin with ex situ generated CF3CHN2

Research Results:

  • Yields ranged from 61% to 99%, with enantioselectivity up to 99.9%.
  • This method provides a stereodivergent route to enantioenriched trifluoromethyl cyclopropanes, suitable for complex molecule synthesis.

Synthesis of Precursors and Functionalization

Synthesis of Trifluoromethylated Precursors

Preparation of trifluoromethylated diazo compounds, such as trifluoromethyl diazomethane, is fundamental for subsequent cyclopropanation reactions. Methods include:

Post-Cyclopropanation Functionalization

The resulting cyclopropanes can be further functionalized via oxidation, amination, or cross-coupling reactions to generate derivatives like the target compound, 1-(Trifluoromethyl)cyclopropane-1-carboximidamide .

Data Summary and Comparative Table

Method Catalyst/Reagent Yield (%) Enantioselectivity (ee%) Advantages Limitations
Copper-catalyzed cyclopropanation Cu catalyst + trifluorodiazoethane Up to 99 Up to 97 High selectivity, broad substrate scope Requires handling diazo compounds
Sulfonium ylide-mediated Sulfonium ylide + trifluoromethylalkenes Up to 97 Not specified Mild conditions, versatile Less enantioselective control
Cobalt-catalyzed Co catalyst + trifluoromethyl diazomethane 95 90 Good for disubstituted cyclopropanes Requires diazomethane precursor
Biocatalytic Engineered myoglobin + CF3CHN2 61-99 97-99.9 Highly enantioselective, environmentally friendly Complex enzyme engineering

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopropane-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(Trifluoromethyl)cyclopropane-1-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carboximidamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

  • Structure : Cycloprop-2-ene ring with a 3-bromophenyl substituent and a diethylcarboxamide group.
  • Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine at room temperature (18 h reaction, 77% yield) .
  • Physical Properties : Melting point 102.2–102.5°C, Rf 0.23 (hexanes/EtOAc 1:1).
  • The carboxamide (-CONEt₂) is less basic and reactive than the carboximidamide (-C(=NH)NH₂). The cycloprop-2-ene ring (unsaturated) increases strain compared to the saturated cyclopropane in the target compound.

3-Chloro-1,1,1-trifluoropropane

  • Structure : Linear propane derivative with -CF₃ and -Cl substituents.
  • Molecular Weight : 132.52 g/mol (calculated).
  • Applications : Primarily used in R&D (e.g., as a solvent or intermediate) .
  • Key Differences :
    • Lacks the cyclopropane ring, reducing ring strain and reactivity.
    • The -Cl group enables nucleophilic substitution, whereas the carboximidamide in the target compound supports hydrogen bonding or coordination chemistry.

rac-(1R,2R)-2-(Trifluoromethyl)cyclopropane-1-carboximidamide (Acetic Acid Salt)

  • Structure : Chiral cyclopropane with -CF₃ and carboximidamide groups; isolated as an acetic acid salt.
  • Molecular Weight : 230.26 g/mol (salt form) .
  • Key Differences :
    • The acetic acid salt enhances solubility but alters reactivity compared to the free base.
    • Racemic mixture introduces challenges in enantioselective synthesis or pharmacological applications.

Comparative Data Table

Compound Molecular Weight (g/mol) Functional Groups Synthesis Yield Melting Point (°C) Key Applications
1-(Trifluoromethyl)cyclopropane-1-carboximidamide (free base) 157.11 -CF₃, -C(=NH)NH₂ N/A N/A Medicinal chemistry, agrochemicals
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ~356 -BrPh, -CONEt₂ 77% 102.2–102.5 Organic synthesis intermediates
3-Chloro-1,1,1-trifluoropropane 132.52 -CF₃, -Cl N/A N/A R&D solvents/intermediates
rac-(1R,2R)-2-(Trifluoromethyl)cyclopropane-1-carboximidamide (acetic acid salt) 230.26 -CF₃, -C(=NH)NH₂ (salt form) N/A N/A Chiral building blocks

Research Findings and Reactivity Insights

  • Synthetic Efficiency : The carboxamide derivative () achieves a 77% yield under mild conditions, suggesting robust coupling methodologies that could be adapted for carboximidamide synthesis .
  • Electronic Effects : The -CF₃ group in the target compound stabilizes the cyclopropane ring via electron withdrawal, whereas the -BrPh group in the carboxamide derivative may promote π-π stacking in supramolecular systems.
  • Reactivity : Carboximidamides exhibit higher basicity and nucleophilicity compared to carboxamides, enabling participation in condensation or cyclization reactions.

Biological Activity

1-(Trifluoromethyl)cyclopropane-1-carboximidamide is a compound notable for its unique trifluoromethyl group, which enhances its chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H6F3N3. The presence of the trifluoromethyl group (CF3-CF_3) significantly influences the compound's lipophilicity and reactivity, making it an interesting candidate for various biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing neurotransmission and cellular signaling pathways.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : Research has shown that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxicity : In vitro studies indicate that this compound can induce cytotoxic effects in cancer cell lines, highlighting its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotective benefits, particularly in models of neurodegenerative diseases.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectionReduces neuronal cell death in hypoxic conditions

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on various cancer cell lines including breast and lung cancer. The results demonstrated a dose-dependent increase in cytotoxicity, with IC50 values indicating strong potential for further development as an anticancer drug.

Q & A

Q. How are byproducts from photodegradation or thermal decomposition characterized?

  • Methodological Answer : Accelerated stress testing (e.g., 500 W Hg lamp exposure for 48 hours) generates byproducts like trifluoromethyl ketones, identified via GC-MS (EI mode, m/z 121 [CF3+_3^+]). Degradation pathways are mapped using 18O^{18}\text{O}-labeling to track oxygen incorporation during hydrolysis .

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